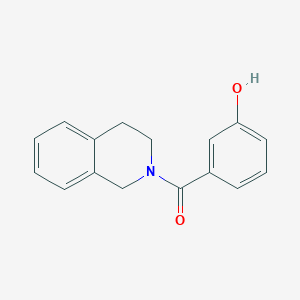

![molecular formula C10H15BrN2 B1517179 {2-[(3-Bromophenyl)amino]ethyl}dimethylamine CAS No. 1020946-53-5](/img/structure/B1517179.png)

{2-[(3-Bromophenyl)amino]ethyl}dimethylamine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Metabolic Pathway Analysis

In vivo metabolism studies, such as those conducted on 4-bromo-2,5-dimethoxyphenethylamine (2C-B), provide insights into the metabolic pathways and potential biochemical applications of similar compounds. For instance, Kanamori et al. (2002) identified several metabolites of 2C-B in rats, suggesting two main metabolic pathways: deamination followed by reduction or oxidation, and demethylation followed by acetylation. This study highlights the utility of such compounds in understanding metabolic processes and designing compounds with desired metabolic profiles (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Synthetic Chemistry and Catalysis

Research by Wan et al. (2002) on dimethylformamide (DMF) as a carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl bromides illustrates the synthetic utility of bromophenylamines. The study demonstrates efficient methodologies for synthesizing aryl amides from bromobenzene derivatives, showcasing the role of such compounds in facilitating novel synthetic routes (Wan, Alterman, Larhed, & Hallberg, 2002).

Advanced Materials and Polymer Science

Shen et al. (2007) reported on the microwave-assisted palladium-catalysed amination for synthesizing polytriarylamines, using a process that significantly reduces polymerization time. This research underscores the importance of bromophenylamines in developing materials for organic electronic devices, highlighting their role in enhancing the efficiency of material synthesis (Shen, McCairn, Morrison, & Turner, 2007).

Biochemical and Pharmacological Applications

The work by Roy et al. (2008) on the synthesis of antibacterial cellulose fibers through RAFT polymerization of 2-(dimethylamino)ethyl methacrylate (DMAEMA) grafted onto cellulose highlights the antimicrobial applications of bromophenylamine derivatives. This research points to the potential of such compounds in creating functionalized materials with specific biochemical properties, such as antimicrobial activity (Roy, Knapp, Guthrie, & Perrier, 2008).

Neuroscientific Research

Shoghi-Jadid et al. (2002) explored the localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients using a specific derivative of dimethylamino compounds. Their findings demonstrate the potential of such chemicals in medical imaging and diagnosis, providing a pathway to non-invasive techniques for monitoring neurodegenerative diseases (Shoghi-Jadid, Small, Agdeppa, Kepe, Ercoli, Siddarth, Read, Satyamurthy, Petrič, Huang, & Barrio, 2002).

Propriétés

IUPAC Name |

N-(3-bromophenyl)-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-13(2)7-6-12-10-5-3-4-9(11)8-10/h3-5,8,12H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMUDWQRSUZEMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[(3-Bromophenyl)amino]ethyl}dimethylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

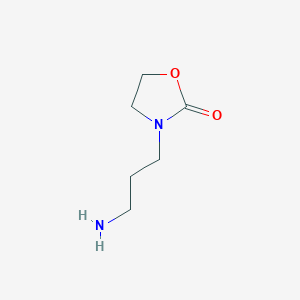

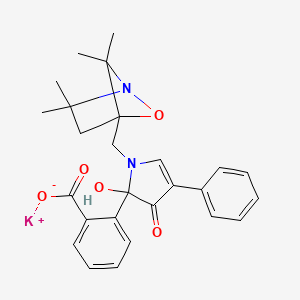

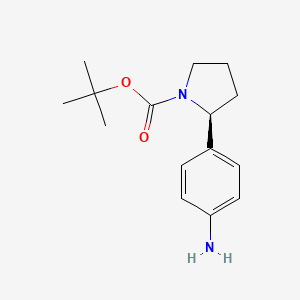

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one](/img/structure/B1517099.png)

![4-[(2-Methoxyethyl)amino]benzonitrile](/img/structure/B1517106.png)

![[1,4-Bipiperidine]-3-methanol dihydrochloride](/img/structure/B1517134.png)

![5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517156.png)